3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide
Overview
Description
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H9NO4. It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an amide group linked to a propynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3,4,5-trihydroxybenzoic acid with propargylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide and propynyl groups can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with methoxy groups instead of hydroxyl groups.
4-(prop-2-yn-1-yl)aniline: Contains a propynyl group attached to an aniline ring.
Uniqueness
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of three hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
3,4,5-trihydroxy-N-prop-2-ynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQWQWEFWLUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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